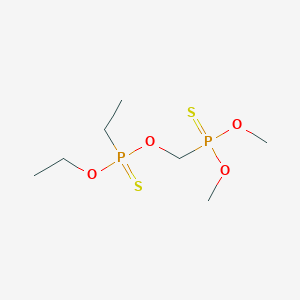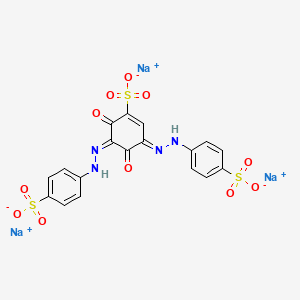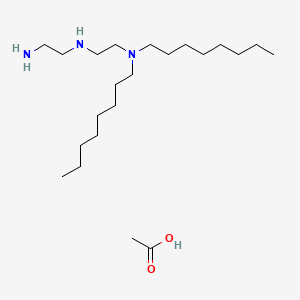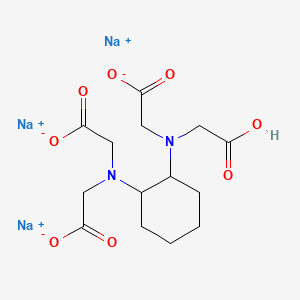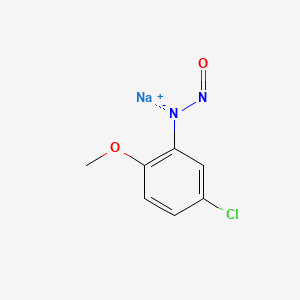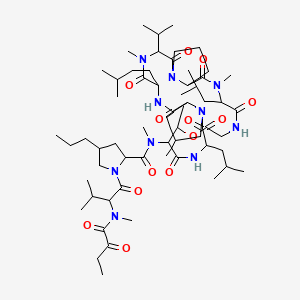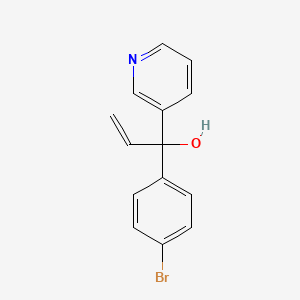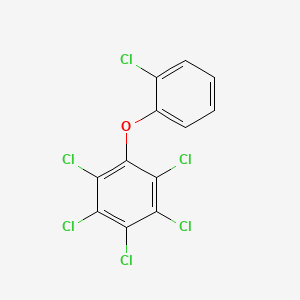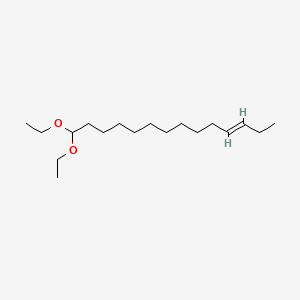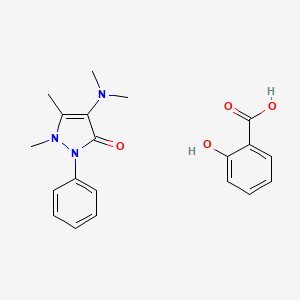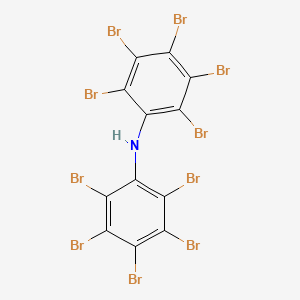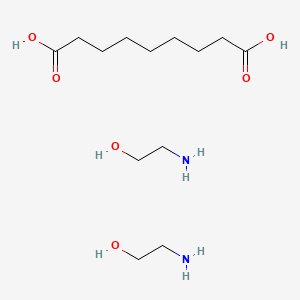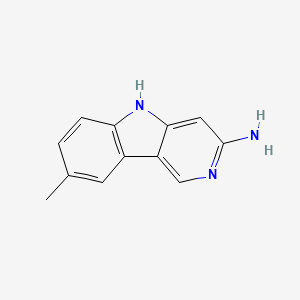
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-: is an organic compound belonging to the class of heterocyclic aromatic amines It is a derivative of pyridoindole, characterized by the presence of an amino group at the third position and a methyl group at the eighth position
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids: This method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates.
Thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine: This method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine to synthesize the compound.
Condensation of 3-acetylindole-2-acetonitrile with ammonia: This method involves the condensation of 3-acetylindole-2-acetonitrile with ammonia to form the desired compound.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
Biology:
- It has been studied for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
作用机制
The exact mechanism of action of 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
相似化合物的比较
3-Amino-1-methyl-5H-pyrido(4,3-b)indole: This compound is similar in structure but has a methyl group at the first position instead of the eighth.
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: This compound has an additional methyl group at the fourth position.
5H-Pyrido(3,2-b)indole: A similar compound with a different arrangement of the nitrogen atom in the ring.
Uniqueness:
属性
CAS 编号 |
102206-90-6 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
8-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-7-2-3-10-8(4-7)9-6-14-12(13)5-11(9)15-10/h2-6,15H,1H3,(H2,13,14) |
InChI 键 |
RVSQTQWRHQIRPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=CC(=NC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)
